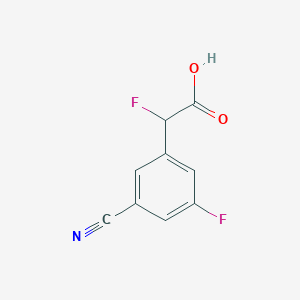
2-(3-Cyano-5-fluorophenyl)-2-fluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Cyano-5-fluorophenyl)-2-fluoroacetic acid is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a cyano group, a fluorine atom, and a fluoroacetic acid moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyano-5-fluorophenyl)-2-fluoroacetic acid typically involves the reaction of 3-cyano-5-fluorobenzaldehyde with a fluorinating agent under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Cyano-5-fluorophenyl)-2-fluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different functionalized products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(3-Cyano-5-fluorophenyl)-2-fluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Cyano-5-fluorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups contribute to its reactivity and ability to form stable complexes with target molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyano-5-fluorophenylboronic acid
- 4-Cyano-3-fluorophenylboronic acid
- 3-Cyano-2,4-difluorophenylboronic acid
Uniqueness
2-(3-Cyano-5-fluorophenyl)-2-fluoroacetic acid is unique due to the presence of both a cyano group and two fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications where specific functional groups and reactivity are required.
Eigenschaften
Molekularformel |
C9H5F2NO2 |
|---|---|
Molekulargewicht |
197.14 g/mol |
IUPAC-Name |
2-(3-cyano-5-fluorophenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C9H5F2NO2/c10-7-2-5(4-12)1-6(3-7)8(11)9(13)14/h1-3,8H,(H,13,14) |
InChI-Schlüssel |
AWBCZJWJLAZRPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(C(=O)O)F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13320747.png)
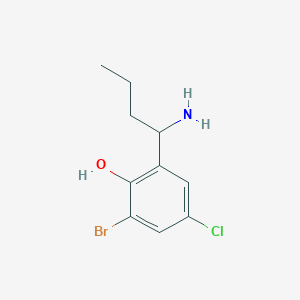
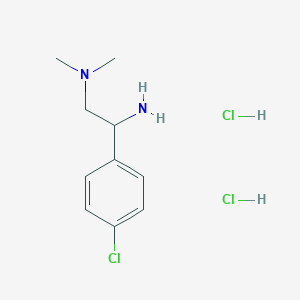
![4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13320757.png)

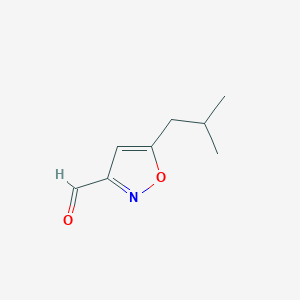
![tert-Butyl 7,7-difluoro-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13320776.png)
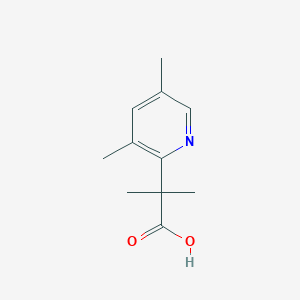

![N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13320796.png)

![3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid](/img/structure/B13320807.png)
![6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13320818.png)

